molecular formula C24H24N4O6S2 B2637146 3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide CAS No. 743444-17-9

3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide

Cat. No.: B2637146
CAS No.: 743444-17-9
M. Wt: 528.6
InChI Key: SGEPPYWNDFYFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide is a versatile chemical compound used in various scientific research fields. Its applications range from drug discovery to material synthesis, making it valuable in multiple domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide typically involves multiple steps. The process begins with the nitration of N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide. This nitration reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group results in the formation of an amino derivative.

Scientific Research Applications

3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide
  • 3-nitro-N-phenylbenzenesulfonamide

Uniqueness

3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide is unique due to its specific structural features, such as the presence of both nitro and sulfonyl groups. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6S2/c29-28(30)24-19-22(36(33,34)25-21-9-5-2-6-10-21)11-12-23(24)26-14-16-27(17-15-26)35(31,32)18-13-20-7-3-1-4-8-20/h1-13,18-19,25H,14-17H2/b18-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEPPYWNDFYFNH-QGOAFFKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-])S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-])S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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